Telacebec - 1334719-95-7

Telacebec

Catalog Number: EVT-1508513
CAS Number: 1334719-95-7
Molecular Formula: C29H28ClF3N4O2
Molecular Weight: 557.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Telacebec is a novel, synthetic, small-molecule drug candidate currently under investigation for its potential as an anti-mycobacterial agent. [, , , , , , ] It belongs to the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class of compounds. [] Telacebec has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). [, , , ] Notably, it exhibits activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. [, ]

Beyond TB, Telacebec also displays strong activity against Mycobacterium ulcerans, the causative agent of Buruli ulcer, [, , , , , , ] and Mycobacterium leprae, the causative agent of leprosy. []

Synthesis Analysis

A seven-step synthetic scheme has been described for the preparation of Telacebec and its analogues. [] Additionally, a direct lactamization approach has been explored for synthesizing Telacebec and related analogues. [] This method utilizes β-arylated δ-aminopentanoic acid carboxamides as starting materials. []

Molecular Structure Analysis

The molecular structure of Telacebec has been elucidated, and its interactions with the target protein have been analyzed through techniques such as X-ray crystallography and cryo-electron microscopy. [, , ] These studies have revealed key structural features important for its binding affinity and inhibitory activity.

Mechanism of Action

Telacebec exerts its anti-mycobacterial activity by targeting the respiratory chain of mycobacteria. [, , , , , ] It specifically inhibits the cytochrome bc1 complex, a key enzyme involved in electron transport and energy production within the bacteria. [, , , , ] By binding to the QcrB subunit of the cytochrome bc1 complex, Telacebec disrupts electron flow, leading to a decrease in adenosine triphosphate (ATP) synthesis and ultimately inhibiting bacterial growth. [, , , , , , ] This mechanism of action is distinct from existing anti-TB drugs, making it a promising candidate for combating drug-resistant strains.

Physical and Chemical Properties Analysis

Telacebec exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. [, , ] It demonstrates high lipophilicity, a property believed to contribute to its efficacy against mycobacteria. []

Applications

7.1 Tuberculosis Research: Telacebec is being actively investigated as a potential new treatment for drug-sensitive and drug-resistant TB. [, , , ] Its unique mechanism of action and activity against MDR and XDR strains make it a promising candidate for shortening TB treatment duration and combating drug resistance. [, ] Ongoing clinical trials are evaluating the safety and efficacy of Telacebec in humans. []

7.2 Buruli Ulcer Research: The potent activity of Telacebec against M. ulcerans has led to its investigation as a potential treatment for Buruli ulcer. [, , , , , ] Studies in mouse models have demonstrated that Telacebec, alone or in combination with other antibiotics, can significantly reduce treatment duration and achieve high cure rates. [, , ] These findings highlight its potential to improve treatment outcomes for this debilitating disease.

7.3 Leprosy Research: Preliminary research suggests that Telacebec exhibits potent activity against M. leprae. [] This opens avenues for exploring its potential in developing novel therapeutic strategies for leprosy.

7.4 Drug Resistance Studies: Telacebec's interaction with mycobacterial respiratory chain components makes it a valuable tool for studying drug resistance mechanisms. [, , ] Investigating how mycobacteria develop resistance to Telacebec can provide insights for designing new drugs or treatment strategies to overcome drug resistance.

7.5 Drug Combination Studies: Researchers are exploring the synergistic potential of Telacebec with other anti-mycobacterial drugs. [, , , ] Combining Telacebec with drugs that target different pathways or mechanisms could enhance treatment efficacy, shorten treatment duration, and potentially prevent the emergence of drug resistance.

TB47

Compound Description: TB47 is a structural analog of telacebec and also acts as an inhibitor of the mycobacterial cytochrome bc1 complex, a key component of the electron transport chain. []

Compound Description: PBTZ169 is a benzothiazinone compound with demonstrated activity against Mycobacterium tuberculosis. [] It targets the decaprenylphosphoryl-β-d-ribose 2'-epimerase, an enzyme involved in arabinogalactan biosynthesis in mycobacteria. []

Relevance: PBTZ169 was evaluated in conjunction with telacebec as a potential treatment for Buruli ulcer caused by Mycobacterium ulcerans. While telacebec exhibited high bactericidal activity against M. ulcerans, PBTZ169 did not demonstrate significant activity in a mouse model. []

Rifampicin

Compound Description: Rifampicin is a rifamycin antibiotic and a cornerstone of current tuberculosis treatment regimens. It inhibits bacterial DNA-dependent RNA polymerase. [, ]

Relevance: Rifampicin is frequently used in combination with other drugs, including telacebec, for the treatment of tuberculosis and Buruli ulcer. [, ] Studies have shown that telacebec can synergize with rifampicin against Mycobacterium bovis BCG and, in combination with rifapentine (a long-acting rifamycin), can effectively sterilize mouse footpads infected with M. ulcerans. [, ]

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic primarily effective against Gram-positive bacteria. It inhibits bacterial cell wall biosynthesis. []

Relevance: In the context of telacebec research, vancomycin serves as a comparator for evaluating the impact of telacebec on the mycobacterial cell wall. While telacebec, at sub-MIC concentrations, can synergize with vancomycin against Mycobacterium bovis BCG, it does not appear to directly affect cell wall PDIM levels. []

Clarithromycin

Compound Description: Clarithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. [, ]

Relevance: Similar to rifampicin, clarithromycin is often used in combination therapy for tuberculosis and Buruli ulcer. [, ] In the case of Buruli ulcer, the standard treatment involves a combination of rifampicin and either clarithromycin or streptomycin. [, ] Telacebec-containing regimens have demonstrated significantly faster healing and sterilization rates compared to the standard rifampicin-clarithromycin regimen in mouse models. []

Streptomycin

Compound Description: Streptomycin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis. [, ]

Relevance: Like clarithromycin, streptomycin is an alternative companion drug to rifampicin in the treatment of Buruli ulcer. [, ] Research has shown that telacebec-based regimens can achieve sterilization in mouse models after a shorter treatment duration compared to the standard rifampicin-streptomycin regimen. [, ]

Rifapentine

Compound Description: Rifapentine is a rifamycin antibiotic with a longer half-life than rifampicin, allowing for less frequent dosing. []

Relevance: Rifapentine, due to its long-acting properties, is being investigated as a potential replacement for rifampicin in combination therapies for tuberculosis and Buruli ulcer. Studies have shown that a twice-weekly regimen of telacebec and rifapentine can effectively sterilize mouse footpads infected with Mycobacterium ulcerans within 8 weeks. []

Compound Description: Bedaquiline is a diarylquinoline antibiotic that targets the mycobacterial ATP synthase, disrupting energy production. [, ]

Relevance: Bedaquiline is a recent addition to the tuberculosis treatment arsenal, particularly for drug-resistant cases. [] Research has highlighted the potential synergy between telacebec and bedaquiline in targeting different components of the mycobacterial electron transport chain. [, ] In mouse models of Buruli ulcer, combinations of telacebec, rifapentine, and bedaquiline exhibited potent bactericidal activity and achieved sterilization after short treatment durations. []

Clofazimine

Compound Description: Clofazimine is a riminophenazine dye with bactericidal activity against Mycobacterium tuberculosis. It disrupts the bacterial membrane and interferes with energy production. [, ]

ND-011992

Compound Description: ND-011992 is a small molecule inhibitor of the mycobacterial cytochrome bd oxidase, an alternative terminal oxidase in the electron transport chain. []

Relevance: ND-011992, while ineffective on its own, acts synergistically with telacebec to inhibit respiration and ATP production in Mycobacterium tuberculosis. [] This combination therapy exhibits potent bactericidal activity against both replicating and non-replicating, antibiotic-tolerant mycobacteria. [] The synergistic effect arises from the dual inhibition of both terminal oxidases in the mycobacterial electron transport chain, namely cytochrome bcc:aa3 (targeted by telacebec) and cytochrome bd (targeted by ND-011992). []

Properties

CAS Number

1334719-95-7

Product Name

Telacebec

IUPAC Name

6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide

Molecular Formula

C29H28ClF3N4O2

Molecular Weight

557.0 g/mol

InChI

InChI=1S/C29H28ClF3N4O2/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33/h3-12,18,21H,2,13-17H2,1H3,(H,34,38)

InChI Key

OJICYBSWSZGRFB-UHFFFAOYSA-N

SMILES

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NCC3=CC=C(C=C3)N4CCC(CC4)C5=CC=C(C=C5)OC(F)(F)F

Synonyms

Q203

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NCC3=CC=C(C=C3)N4CCC(CC4)C5=CC=C(C=C5)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.